2-(6-Bromo-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 2-(6-Bromo-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13454488
InChI: InChI=1S/C16H23BrN2O2S/c1-16(2,3)21-15(20)19-10-5-4-7-12(19)11-22-14-9-6-8-13(17)18-14/h6,8-9,12H,4-5,7,10-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCCC1CSC2=NC(=CC=C2)Br
Molecular Formula: C16H23BrN2O2S
Molecular Weight: 387.3 g/mol

2-(6-Bromo-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13454488

Molecular Formula: C16H23BrN2O2S

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Bromo-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H23BrN2O2S
Molecular Weight 387.3 g/mol
IUPAC Name tert-butyl 2-[(6-bromopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H23BrN2O2S/c1-16(2,3)21-15(20)19-10-5-4-7-12(19)11-22-14-9-6-8-13(17)18-14/h6,8-9,12H,4-5,7,10-11H2,1-3H3
Standard InChI Key SISNUJNWHZSMAF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCCC1CSC2=NC(=CC=C2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1CSC2=NC(=CC=C2)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound consists of a piperidine ring substituted at the 2-position with a sulfanylmethyl group bearing a 6-bromo-pyridin-2-yl moiety. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations . Key structural features include:

  • Piperidine ring: A six-membered saturated heterocycle contributing to conformational flexibility.

  • Sulfanylmethyl bridge: A thioether linkage (-S-CH₂-) connecting the piperidine and pyridine rings.

  • 6-Bromo-pyridin-2-yl group: A brominated aromatic system enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • tert-Butyl ester: A sterically hindered protecting group that can be cleaved under acidic conditions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₃BrN₂O₂S
Molecular Weight387.3 g/mol
Density~1.35 g/cm³ (predicted)
Boiling Point~416°C (predicted)
LogP3.56 (indicative of lipophilicity)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step protocols to assemble the piperidine-thioether framework. A representative route includes:

  • Piperidine Protection:
    Piperidine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl piperidine-1-carboxylate .

  • Sulfanylmethyl Introduction:
    The protected piperidine undergoes alkylation with 2-chloromethyl-6-bromopyridine in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .

  • Purification:
    The crude product is purified via column chromatography (e.g., silica gel, hexane/ethyl acetate) to achieve >95% purity .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C to RT85–90%
Thioether Formation2-Chloromethyl-6-bromopyridine, K₂CO₃, DMF, 80°C70–75%

Chemical Reactivity and Functionalization

Bromine-Specific Reactions

The 6-bromo substituent on the pyridine ring enables versatile functionalization:

  • Cross-Coupling: Suzuki-Miyaura reactions with boronic acids yield biaryl derivatives, expanding structural diversity for drug discovery .

  • Nucleophilic Substitution: Replacement of bromine with amines or thiols facilitates the introduction of pharmacophores.

Sulfur Oxidation

The thioether bridge can be oxidized to sulfone derivatives using mCPBA (meta-chloroperbenzoic acid), altering electronic properties and binding affinity.

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl ester, exposing the piperidine amine for further derivatization .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

Structural analogs of this compound have shown promise as inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases. For example, tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate derivatives exhibit nanomolar IC₅₀ values against CDK4/6, making them candidates for cancer therapy .

Antibacterial Agents

Thioether-containing piperidine derivatives demonstrate activity against Gram-positive bacteria by targeting cell wall synthesis enzymes. The bromine atom enhances membrane permeability, improving efficacy.

Table 3: Biological Activity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀
tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateCDK438 nM
3-(6-Bromo-pyridin-2-ylsulfanyl)piperidineS. aureus MurA12 µM

Comparative Analysis with Structural Analogs

Table 4: Related Piperidine Derivatives

Compound NameMolecular FormulaKey Feature
4-(6-Bromo-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylateC₁₅H₂₁BrN₂O₂S4-Position substitution
tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylateC₁₆H₂₃BrN₂O₃Oxygen linker vs. sulfur
3-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylateC₁₄H₂₀N₃O₂SPyrimidine substitution

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